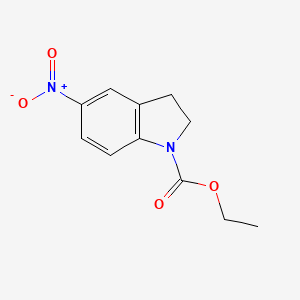

Ethyl 5-nitroindoline-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-nitroindoline-1-carboxylate is a heterocyclic compound with the molecular formula C12H10N2O4. It belongs to the indole family, which is known for its significant biological and pharmacological properties. This compound is characterized by the presence of a nitro group at the 5-position of the indoline ring and an ethyl ester group at the 1-position of the carboxylate.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-nitroindoline-1-carboxylate typically involves the nitration of indoline derivatives followed by esterification. One common method includes the nitration of indoline using nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitroindoline is then subjected to esterification with ethanol and a suitable catalyst to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration and esterification steps are optimized for high yield and purity, with careful monitoring of reaction conditions to minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 5-nitroindoline-1-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products:

- Reduction of the nitro group yields ethyl 5-aminoindoline-1-carboxylate.

- Substitution reactions yield various substituted indoline derivatives.

- Hydrolysis yields 5-nitroindoline-1-carboxylic acid .

Aplicaciones Científicas De Investigación

Ethyl 5-nitroindoline-1-carboxylate has been studied for its pharmacological properties, particularly its ability to modulate ion channel activity. Research indicates that compounds within this class may influence neuronal activity by acting on potassium channels, suggesting potential therapeutic effects for neurological disorders.

Case Studies on Biological Evaluation

- Neuropharmacology : A study demonstrated that derivatives of this compound could effectively modulate ion channels involved in neuronal signaling. This modulation may provide a basis for developing treatments for conditions such as epilepsy and other neurological disorders .

- Anti-inflammatory Properties : Research has explored the compound's potential in inhibiting enzymes related to inflammatory processes. For instance, derivatives were shown to inhibit 5-lipoxygenase (5-LO), an enzyme involved in the synthesis of pro-inflammatory leukotrienes. This inhibition suggests a role in treating inflammatory diseases .

- Drug Development : As a precursor in synthesizing various biologically active compounds, this compound serves as a building block in drug discovery programs aimed at developing new therapies for various diseases .

Applications in Drug Discovery

This compound's versatility makes it a valuable intermediate in medicinal chemistry. Its applications include:

- Synthesis of Antineoplastic Agents : The compound has been utilized to synthesize analogs with potential anti-cancer properties.

- Development of Neurological Drugs : Its ability to modulate ion channels positions it as a candidate for drugs targeting neurodegenerative diseases.

- Anti-inflammatory Drug Development : The inhibition of key enzymes involved in inflammatory pathways opens avenues for creating new anti-inflammatory medications .

Mecanismo De Acción

The mechanism of action of ethyl 5-nitroindoline-1-carboxylate involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit specific enzymes or bind to receptors is crucial for its pharmacological activity .

Comparación Con Compuestos Similares

Ethyl 5-aminoindoline-1-carboxylate: Similar structure but with an amino group instead of a nitro group.

Ethyl 5-bromoindoline-1-carboxylate: Contains a bromine atom at the 5-position instead of a nitro group.

Ethyl 5-chloroindoline-1-carboxylate: Contains a chlorine atom at the 5-position instead of a nitro group.

Uniqueness: Ethyl 5-nitroindoline-1-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions and form reactive intermediates, making this compound valuable for various applications in research and industry .

Actividad Biológica

Ethyl 5-nitroindoline-1-carboxylate (ENIC) is a synthetic compound belonging to the class of nitroindoline derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity of ENIC, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

ENIC has the molecular formula C11H12N2O4 and features an indoline structure with a nitro group and an ethyl ester functional group. The presence of the nitro group enhances its lipophilicity, facilitating cellular penetration and interaction with various biological targets.

The biological activity of ENIC is primarily attributed to its interaction with enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These effects include:

- Enzyme Inhibition : ENIC has been shown to inhibit specific enzymes, which is crucial for its pharmacological activity. For example, it can modulate neuronal activity by acting on potassium channels, thereby potentially providing therapeutic effects in neurological disorders.

- Receptor Binding : The compound may also bind to receptors involved in various signaling pathways, influencing cellular responses.

Antimicrobial Activity

ENIC and its derivatives have demonstrated significant antimicrobial properties. Research indicates that compounds within this class exhibit inhibitory action against various microorganisms, making them potential candidates for developing new antimicrobial agents. For instance, derivatives of ENIC have been evaluated for their activity against bacterial strains and fungi .

Anticancer Activity

The anticancer potential of ENIC has been explored in several studies. In vitro assays have shown that ENIC exhibits cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The compound's mechanism involves inducing apoptosis in cancer cells through the modulation of specific signaling pathways .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of ENIC on HeLa and MCF-7 cell lines, reporting IC50 values indicating significant cytotoxicity at low concentrations (15.1 µM for HeLa and 18.6 µM for MCF-7) compared to standard anticancer drugs .

- Antimicrobial Evaluation : Another research effort focused on the antimicrobial activity of ENIC derivatives against seven selected microorganisms, highlighting that halogen-substituted variants exhibited stronger inhibitory action than reference drugs .

Comparative Analysis with Similar Compounds

To understand the uniqueness of ENIC, it is essential to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 5-aminoindoline-1-carboxylate | Amino group instead of nitro | Moderate anticancer activity |

| Ethyl 5-bromoindoline-1-carboxylate | Bromine substitution at the 5-position | Enhanced antimicrobial properties |

| Ethyl 5-chloroindoline-1-carboxylate | Chlorine substitution at the 5-position | Significant cytotoxicity |

ENIC stands out due to its nitro group, which imparts distinct chemical reactivity and enhances its biological activity compared to other derivatives.

Synthesis and Applications

The synthesis of ENIC typically involves the condensation of starting materials such as p-nitrophenylhydrazine and ethyl pyruvate, followed by cyclization and hydrolysis steps. This synthetic pathway allows for high yields and purity levels.

In addition to its research applications in medicinal chemistry as a precursor for biologically active compounds, ENIC is also utilized in developing dyes and pigments due to its unique structural properties.

Propiedades

IUPAC Name |

ethyl 5-nitro-2,3-dihydroindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-2-17-11(14)12-6-5-8-7-9(13(15)16)3-4-10(8)12/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKQIUQNZZTHTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C1C=CC(=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.